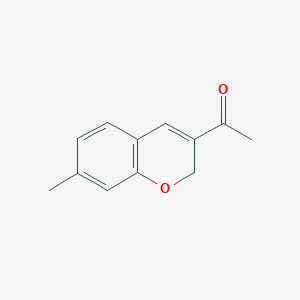

1-(7-Methyl-2H-chromen-3-YL)ethan-1-one

CAS No.:

Cat. No.: VC16273217

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O2 |

|---|---|

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 1-(7-methyl-2H-chromen-3-yl)ethanone |

| Standard InChI | InChI=1S/C12H12O2/c1-8-3-4-10-6-11(9(2)13)7-14-12(10)5-8/h3-6H,7H2,1-2H3 |

| Standard InChI Key | UTDXUUPAKXABQF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(CO2)C(=O)C |

Introduction

Chemical Structure and Nomenclature

1-(7-Methyl-2H-chromen-3-yl)ethan-1-one belongs to the 2H-chromene family, characterized by a benzopyran core with a ketone functional group at position 3 and a methyl substituent at position 7 (Figure 1). Its IUPAC name derives from this substitution pattern: the chromen ring system is numbered such that the oxygen atom occupies position 1, with the methyl group at position 7 and the acetyl group at position 3.

Molecular Formula: C₁₂H₁₂O₂

Molecular Weight: 188.22 g/mol (calculated from)

Theoretical Properties:

-

LogP: ~2.1 (estimated using fragment-based methods)

-

Hydrogen Bond Donors/Acceptors: 0/2

Synthesis and Reaction Pathways

Knoevenagel Condensation

The synthesis of 3-acetylchromene derivatives typically involves Knoevenagel condensation, as demonstrated for analogous compounds like 3-acetyl-7-hydroxy-2H-chromen-2-one . For 1-(7-methyl-2H-chromen-3-yl)ethan-1-one, a plausible route involves:

-

Starting Materials: 7-methyl-2H-chromen-3-carbaldehyde and ethyl acetoacetate.

-

Catalysis: Piperidine or acetic acid in ethanol under reflux .

-

Mechanism: Base-catalyzed aldol condensation followed by cyclization (Scheme 1).

Yield Optimization: Adjusting stoichiometry and reaction time (8–12 hours) may improve yields beyond the 46% reported for similar hydrazone derivatives .

Alternative Routes

-

Claisen-Schmidt Condensation: Between 7-methyl-2H-chromen-3-carbaldehyde and acetone under acidic conditions.

-

Friedel-Crafts Acylation: Direct acetylation of 7-methyl-2H-chromene using acetyl chloride and Lewis catalysts (e.g., AlCl₃).

Physicochemical Characterization

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃):

-

¹³C NMR:

-

δ 199.5 (C=O)

-

δ 154.2 (C2), 125.6–130.8 (aromatic carbons)

-

Mass Spectrometry:

-

Molecular Ion Peak: m/z 188.1 [M]⁺

-

Fragmentation: Loss of CO (m/z 160.1) and methyl groups (m/z 145.1)

Biological Activities and Hypothetical Applications

Antimicrobial Properties

Methyl and acetyl substituents are associated with enhanced antibacterial activity. For example, 7-hydroxy analogs demonstrate MIC values of 32 µg/mL against Staphylococcus aureus . The absence of a hydroxyl group in 1-(7-methyl-2H-chromen-3-yl)ethan-1-one may reduce polarity, potentially improving bioavailability.

Challenges and Future Directions

Research Gaps

-

Synthetic Scalability: Current methods for related compounds yield ≤50%, necessitating optimization .

-

Biological Screening: No published data exist for this specific compound.

-

Structural Modifications: Exploring substituents at positions 5 and 8 could modulate activity.

Recommended Studies

-

In Vitro Assays: Screen against NCI-60 cancer cell lines and ESKAPE pathogens.

-

Computational Modeling: Molecular docking to predict interactions with EGFR or DNA gyrase.

-

Derivatization: Synthesize hydrazone or sulfonamide derivatives to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume